molecular formula C12H9NOS B3049264 5-(4-Methoxyphenyl)thiophene-2-carbonitrile CAS No. 200358-05-0

5-(4-Methoxyphenyl)thiophene-2-carbonitrile

Cat. No. B3049264
CAS RN: 200358-05-0
M. Wt: 215.27 g/mol
InChI Key: KLOBIDFRJPQTOF-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C12H9NOS and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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properties

CAS RN

200358-05-0

Product Name

5-(4-Methoxyphenyl)thiophene-2-carbonitrile

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

5-(4-methoxyphenyl)thiophene-2-carbonitrile

InChI

InChI=1S/C12H9NOS/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-7H,1H3

InChI Key

KLOBIDFRJPQTOF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-5-cyanothiophene (4.9 g), 4-methoxyphenyl boronic acid (4.7 g), 2M aqueous sodium carbonate solution (80 cm3), tetrakis(triphenylphosphine)palladium (0) (0.4 g) and dimethoxyethane (80 cm3) was heated under reflux for 6 h under an atmosphere of nitrogen. 20% Hydrochloric acid (200 cm3) was added and the resultant mixture extracted with diethyl ether (5×100 cm3). The combined organic layers were washed with 20% hydrochloric acid (1×100 cm3), brine (2×100 cm3) and then dried (MgSO4), filtered and evaporated down. The residue was purified by column chromatography on silica gel using a 9:1 hexane/ethyl acetate mixture as eluent and recrystallisation from ethanol to yield 4.5 g of 2-cyano-5-(4-methoxyphenyl)thiophene, K 58-60° C., I.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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